5-glycyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are important in the field of organic chemistry as they are involved in the synthesis of many natural products and pharmaceuticals .
Synthesis Analysis
Pyrroles can be synthesized through several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The nitrogen atom contributes two electrons to a system of pi electrons that is delocalized over the five atoms of the ring, making pyrrole aromatic .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Scientific Research Applications
Applications in Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) was synthesized for use as an electron transport layer (ETL) in inverted polymer solar cells. The electron-deficient nature and planar structure of its diketopyrrolopyrrole (DPP) backbone, similar in structure to 5-glycyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, enhance conductivity and electron mobility. This material significantly improves power conversion efficiency by facilitating electron extraction and reducing exciton recombination (Hu et al., 2015).
Role in Organic Thin Film Transistors
Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP), a structural analog, was used to create copolymers with quaterthiophene units, showing promise for p-channel charge transport in organic thin film transistors. These polymers demonstrate high LUMO levels and notable hole mobility, highlighting the potential of similar structures for electronic applications (Guo, Sun, & Li, 2014).
Inhibitory Effects on Glycolic Acid Oxidase
Derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione, including compounds structurally related to this compound, have been studied as inhibitors of glycolic acid oxidase. These studies reveal that certain derivatives are potent, competitive inhibitors, offering insights into potential therapeutic applications (Rooney et al., 1983).
Development of New Donor-Acceptor Copolymers
A study on 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione copolymer with bithiophene demonstrated the use of DPP-based structures for organic electronics. Despite less crystallinity and disordered chain orientation, the material exhibited high hole mobility, indicating the effectiveness of DPP derivatives in semiconducting polymers (Li et al., 2011).
Exploration of Fused Heterocyclic Compounds
Research on the synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives expands the understanding of fused heterocyclic compounds, with potential implications in material science and organic chemistry. This work provides a foundation for further exploration of pyrrole-based compounds in various scientific applications (Vydzhak & Panchishin, 2008).
Future Directions
Properties
IUPAC Name |
5-(2-aminoacetyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-11-8(14)5-3-12(7(13)2-10)4-6(5)9(11)15/h5-6H,2-4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENLNIARCJESSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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